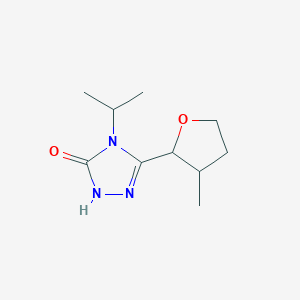

3-(3-Methyloxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

The compound 3-(3-Methyloxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one family, a class of heterocyclic molecules known for their diverse biological activities. These include antifungal, antimicrobial, antioxidant, antitumor, and anti-inflammatory properties . The triazolone core is characterized by weak acidic properties due to the presence of NH groups, which allow for chemical modifications such as acetylation and alkylation to fine-tune solubility and reactivity .

The specific structural features of this compound include a 3-Methyloxolan-2-yl (a tetrahydrofuran derivative with a methyl substituent) and an isopropyl group (propan-2-yl). These substituents likely influence its electronic, steric, and pharmacokinetic properties compared to other derivatives. For instance, the oxolane ring may enhance solubility, while the isopropyl group could modulate steric interactions in biological targets .

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

3-(3-methyloxolan-2-yl)-4-propan-2-yl-1H-1,2,4-triazol-5-one |

InChI |

InChI=1S/C10H17N3O2/c1-6(2)13-9(11-12-10(13)14)8-7(3)4-5-15-8/h6-8H,4-5H2,1-3H3,(H,12,14) |

InChI Key |

IEZDNLQRENWHCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCOC1C2=NNC(=O)N2C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyloxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyloxolane-2-carboxylic acid with isopropylamine, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyloxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of halogenated triazole compounds.

Scientific Research Applications

3-(3-Methyloxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Methyloxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The biological and physicochemical properties of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Antioxidant Activity

For example:

- 1-Acetyl-3-alkyl(aryl)-4-[3-(2-methylbenzoxy)-benzylidenamino]-triazol-5-ones showed moderate antioxidant activity in reducing power (Oyaizu method) and metal chelation assays, though lower than BHT/BHA standards .

- 4-(4-Diethylamino-benzylideneamino)-triazol-5-ones exhibited superior radical scavenging activity (IC₅₀ ~25–50 μM) compared to α-tocopherol .

Electronic and Computational Properties

Theoretical studies on analogs highlight:

- 3-(m-Chlorobenzyl)-triazol-5-one : High HOMO-LUMO gap (6.2 eV via B3LYP), indicating stability .

- p-Methoxybenzyl derivatives : Dipole moments ~4.5–5.0 Debye, suggesting polar interactions in biological systems .

The target compound’s oxolane ring may lower polarity compared to aromatic substituents, affecting bioavailability.

Acidity (pKa) and Solubility

- 3-Alkyl(aryl)-triazol-5-ones: pKa values range from 8.2–10.5 in non-aqueous solvents, influenced by electron-withdrawing/donating groups .

- Acetylation (e.g., 1-acetyl derivatives ) reduces acidity (higher pKa) and improves lipid solubility .

The isopropyl group in the target compound may slightly increase pKa compared to aryl-substituted analogs, impacting ionization and membrane permeability.

Biological Activity

The compound 3-(3-Methyloxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a triazole ring that is known for its stability and ability to interact with various biological targets. The structure can be represented as follows:

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. A study evaluating various triazole derivatives found that they displayed cytotoxic effects against multiple cancer cell lines. For example, derivatives similar to this compound showed IC50 values ranging from 2.66 to 10.08 μM against breast cancer cell lines (MCF7) .

The mechanism by which triazole compounds exert their biological effects often involves:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : These compounds may trigger programmed cell death through mitochondrial pathways.

- Disruption of Cell Signaling : By interfering with signaling pathways, they can prevent tumor growth and metastasis .

Case Study 1: Antiproliferative Activity

In a recent investigation into the antiproliferative effects of triazole derivatives, several compounds were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The results demonstrated that certain derivatives exhibited enhanced selectivity towards cancer cells compared to normal cells, indicating a promising therapeutic index .

Case Study 2: Toxicity Evaluation

A study focused on the toxicity profiles of triazole compounds highlighted that while they were effective against cancer cells, they exhibited minimal cytotoxicity towards healthy fibroblast cells (3T3), suggesting a favorable safety profile for further development .

Comparative Analysis

The following table summarizes the biological activities of selected triazole derivatives compared to our compound:

| Compound Name | IC50 (μM) | Cancer Type | Mechanism |

|---|---|---|---|

| Compound A | 8.0 | MCF7 | Apoptosis induction |

| Compound B | 10.0 | IGR39 | Enzyme inhibition |

| This compound | <10.0 | Various | Cell signaling disruption |

Pharmacokinetics and Toxicology

Pharmacokinetic studies predict favorable absorption and distribution characteristics for triazole compounds. The presence of the methyloxolan group may enhance solubility and bioavailability. Toxicological assessments indicate low genotoxicity in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.